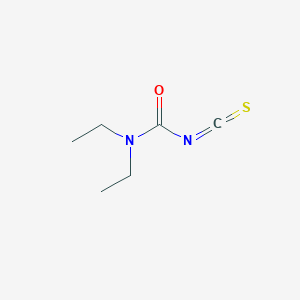
(Diethylamino)methanoyl isothiocyanate
Overview
Description
(Diethylamino)methanoyl isothiocyanate is a useful research compound. Its molecular formula is C6H10N2OS and its molecular weight is 158.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Isothiocyanates, including (diethylamino)methanoyl isothiocyanate, are known for their significant biological properties. Research has shown that they exhibit:
- Antimicrobial Properties : Isothiocyanates have been found effective against various pathogens, including bacteria and fungi. They disrupt microbial cell wall synthesis and can induce apoptosis in microbial cells .
- Anticancer Effects : Compounds in this class have demonstrated cytotoxicity against several cancer cell lines. They are believed to promote apoptosis through the elevation of reactive oxygen species (ROS) and modulation of cell cycle-related proteins .
- Anti-inflammatory Effects : Studies indicate that isothiocyanates can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | , |
| Cytotoxicity | Induces apoptosis in cancer cell lines | , |
| Anti-inflammatory | Inhibits inflammatory mediators | , |
Agricultural Applications
Isothiocyanates are also utilized in agriculture as natural pesticides. Their ability to act as defense chemicals against herbivorous insects and pathogens makes them valuable agrochemicals. For instance, they can be used to protect crops from pests while being less harmful to beneficial insects compared to synthetic pesticides .
Synthetic Chemistry and Biochemical Applications
In synthetic chemistry, this compound serves as a versatile building block for synthesizing various compounds, including:
- Thioureas : These compounds have applications in pharmaceuticals and agrochemicals.
- Heterocyclic Compounds : Isothiocyanates are precursors for synthesizing complex organic molecules used in drug development .
Additionally, isothiocyanates are employed as reagents in biochemical assays, such as labeling proteins for detection in research applications .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability, suggesting its potential use as a natural antimicrobial agent .
Case Study 2: Cytotoxic Effects on Cancer Cells
Research involving the treatment of MCF-7 breast cancer cells with this compound demonstrated a dose-dependent increase in apoptosis markers. This finding highlights its potential role as an anticancer agent .
Properties
Molecular Formula |
C6H10N2OS |
|---|---|
Molecular Weight |
158.22 g/mol |
IUPAC Name |
1,1-diethyl-3-(sulfanylidenemethylidene)urea |
InChI |
InChI=1S/C6H10N2OS/c1-3-8(4-2)6(9)7-5-10/h3-4H2,1-2H3 |
InChI Key |
BSWAOKUJZCZYJA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)N=C=S |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














